molecular formula C12H17ClO B14017896 2-(4-Chloro-3-isopropylphenyl)propan-2-ol

2-(4-Chloro-3-isopropylphenyl)propan-2-ol

Cat. No.: B14017896
M. Wt: 212.71 g/mol
InChI Key: UHVPPWZBHFKCBE-UHFFFAOYSA-N
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Description

2-(4-Chloro-3-isopropylphenyl)propan-2-ol is an organic compound with the molecular formula C12H17ClO It is characterized by the presence of a chloro-substituted phenyl ring and an isopropyl group attached to a propan-2-ol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-3-isopropylphenyl)propan-2-ol typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chloroacetophenone and isopropylmagnesium bromide.

    Grignard Reaction: The 4-chloroacetophenone undergoes a Grignard reaction with isopropylmagnesium bromide to form the intermediate this compound.

    Reaction Conditions: The reaction is carried out in an anhydrous ether solvent under a nitrogen atmosphere to prevent moisture from interfering with the Grignard reagent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Grignard Reaction: Scaling up the Grignard reaction with appropriate safety measures and optimized reaction conditions.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-3-isopropylphenyl)propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide can be used for substitution reactions.

Major Products

    Oxidation: Formation of 2-(4-chloro-3-isopropylphenyl)propan-2-one.

    Reduction: Formation of this compound.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Chloro-3-isopropylphenyl)propan-2-ol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of other organic compounds.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Chloro-3-isopropylphenyl)propan-2-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the chloro and isopropyl groups can influence the compound’s lipophilicity and binding affinity. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Chlorophenyl)propan-2-ol: Lacks the isopropyl group, resulting in different chemical and biological properties.

    2-(4-Isopropylphenyl)propan-2-ol: Lacks the chloro group, affecting its reactivity and interactions.

    2-(4-Bromo-3-isopropylphenyl)propan-2-ol: Similar structure but with a bromo group instead of a chloro group, leading to different reactivity and applications.

Uniqueness

2-(4-Chloro-3-isopropylphenyl)propan-2-ol is unique due to the presence of both chloro and isopropyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H17ClO

Molecular Weight

212.71 g/mol

IUPAC Name

2-(4-chloro-3-propan-2-ylphenyl)propan-2-ol

InChI

InChI=1S/C12H17ClO/c1-8(2)10-7-9(12(3,4)14)5-6-11(10)13/h5-8,14H,1-4H3

InChI Key

UHVPPWZBHFKCBE-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=CC(=C1)C(C)(C)O)Cl

Origin of Product

United States

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